molecular formula C12H10FN3O4 B13749419 Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13749419
M. Wt: 279.22 g/mol
InChI Key: NUTYUXDRHKWAPF-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-fluoro-1H-pyrazole-4-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-bromo-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-iodo-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 5-fluoro-1-(2-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2H2,1H3

InChI Key

NUTYUXDRHKWAPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])F

Origin of Product

United States

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